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Compound Name: (2-Methoxypyridin-3-yl)methanol

Cat. No.: B038893 Get Quote

(2-Methoxypyridin-3-yl)methanol is a pyridine derivative with a molecular formula of

C7H9NO2[1]. While specific biological activity data for (2-Methoxypyridin-3-yl)methanol is
not extensively documented in publicly available literature, a rich body of research exists for its

structural analogs. These analogs have demonstrated a wide range of biological activities, from

potent anti-cancer effects to the regulation of gastric acid secretion. This guide provides a

comparative analysis of the biological activities of various methoxypyridine analogs, presenting

key experimental data and methodologies for researchers, scientists, and drug development

professionals.

Analogs Targeting the PI3K/mTOR Pathway
A significant number of (2-Methoxypyridin-3-yl)methanol analogs have been investigated as

inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin

(mTOR) pathways, which are critical regulators of cell proliferation, survival, and metabolism,

and are often dysregulated in cancer[2].

Comparative Biological Activity
The inhibitory activities of several sulfonamide methoxypyridine derivatives have been

evaluated against PI3Kα and mTOR, as well as their anti-proliferative effects on cancer cell

lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The data is summarized in

the table below.
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Compound Target IC50 (nM) Cell Line
Anti-
proliferative
IC50 (nM)

22c PI3Kα 0.22 MCF-7 130

HCT-116 20

mTOR 23

HS-173 PI3Kα ~0.8 - -

Compound 1 PI3Kα - - -

Compound 2 PI3Kα 0.2 HCT-116 10

Data compiled from multiple studies on PI3K/mTOR inhibitors[3][4].

Compound 22c, a quinoline-core derivative, demonstrated potent dual inhibitory activity against

both PI3Kα and mTOR[3]. It also exhibited strong anti-proliferative effects, particularly in the

HCT-116 cell line[4]. Further studies revealed that 22c can induce cell cycle arrest in the G0/G1

phase and promote apoptosis in HCT-116 cells[3][5]. Western blot analysis confirmed that 22c

effectively reduces the phosphorylation of AKT, a key downstream effector in the PI3K signaling

pathway[2][3].

Experimental Protocols
ADP-Glo™ Kinase Assay: This assay is commonly used to measure the activity of kinases like

PI3K and mTOR. The assay quantifies the amount of ADP produced during the kinase reaction.

The inhibition of kinase activity by a test compound is determined by a decrease in ADP

production, which is measured as a change in luminescence.

Cell Viability Assay: The anti-proliferative activity of the compounds is typically assessed using

assays such as the MTT or MTS assay. These colorimetric assays measure the metabolic

activity of cells, which is proportional to the number of viable cells. Cells are treated with

varying concentrations of the test compounds, and the IC50 value, the concentration at which

50% of cell growth is inhibited, is calculated.

PI3K/mTOR Signaling Pathway
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The following diagram illustrates the simplified PI3K/mTOR signaling pathway and the points of

inhibition by the methoxypyridine analogs.
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Caption: Simplified PI3K/mTOR signaling pathway showing inhibition points.

Analogs as Proton Pump Inhibitors
Another class of methoxypyridine analogs, such as (4-Methoxy-3,5-dimethylpyridin-2-

yl)methanol, are crucial intermediates in the synthesis of proton pump inhibitors (PPIs)[6].

These drugs are widely used to treat acid-related gastrointestinal disorders by irreversibly

inhibiting the gastric H+/K+-ATPase[6].

Mechanism of Action
PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells.

The activated form then covalently binds to and inhibits the H+/K+-ATPase, the enzyme

responsible for the final step of acid secretion into the gastric lumen[6].

Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay: This assay measures the ability of a compound to

inhibit the activity of the proton pump. The enzyme is typically isolated from gastric

microsomes. The inhibitory activity is determined by measuring the decrease in ATP hydrolysis

in the presence of the test compound. The IC50 value is then calculated from the dose-

response curve[6].

In Vivo Pylorus Ligation Model: This animal model is used to assess the anti-secretory activity

of a compound. In this model, the pylorus of an anesthetized rat is ligated to allow for the

accumulation of gastric secretions. The test compound is administered, and after a specific

period, the gastric content is collected to measure volume, pH, and total acidity[6].

Other Biological Activities
The versatility of the methoxypyridine scaffold is further highlighted by its application in other

therapeutic areas. For instance, certain arylpyridin-2-yl guanidine derivatives have been

identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a potential target for

inflammatory diseases like asthma[7]. Additionally, some methanol extracts of plants containing

methoxy-pyridine-like structures have demonstrated antibacterial activity[8].

Conclusion

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Activity_of_4_Methoxy_3_5_dimethylpyridin_2_yl_methanol_Derivatives.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Activity_of_4_Methoxy_3_5_dimethylpyridin_2_yl_methanol_Derivatives.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Activity_of_4_Methoxy_3_5_dimethylpyridin_2_yl_methanol_Derivatives.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Activity_of_4_Methoxy_3_5_dimethylpyridin_2_yl_methanol_Derivatives.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Activity_of_4_Methoxy_3_5_dimethylpyridin_2_yl_methanol_Derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7828447/
https://www.mdpi.com/2223-7747/11/13/1667
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While the biological activity of (2-Methoxypyridin-3-yl)methanol remains to be fully

elucidated, the extensive research on its analogs reveals the therapeutic potential of the

methoxypyridine scaffold. These analogs have shown significant promise as PI3K/mTOR

inhibitors for cancer therapy and as key components of proton pump inhibitors for

gastrointestinal disorders. The structure-activity relationship studies and diverse biological

evaluations of these analogs provide a valuable foundation for the future design and

development of novel therapeutics based on the methoxypyridine core. Further investigation

into the biological profile of (2-Methoxypyridin-3-yl)methanol itself is warranted to explore its

potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b038893#biological-activity-of-2-methoxypyridin-3-yl-
methanol-vs-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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